molecular formula C6H6ClNO2S B1598943 Pyridin-2-ylmethanesulfonyl Chloride CAS No. 540523-41-9

Pyridin-2-ylmethanesulfonyl Chloride

Cat. No.: B1598943
CAS No.: 540523-41-9
M. Wt: 191.64 g/mol
InChI Key: AJMQRUCRBKMIKB-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S. It is a sulfonyl chloride derivative of pyridine, characterized by the presence of a sulfonyl chloride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-methanesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent, facilitating the conversion of the sulfonic acid group to a sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of pyridin-2-ylmethanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

Molecular Targets and Pathways: In biological systems, compounds derived from this compound can interact with specific enzymes or receptors, modulating their activity. For example, sulfonamide derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: Pyridin-2-ylmethanesulfonyl chloride is unique due to its specific reactivity as a sulfonylating agent. Its ability to form stable sulfonamide and sulfonate ester bonds makes it valuable in organic synthesis and medicinal chemistry. Additionally, its derivatives often exhibit enhanced biological activity compared to those derived from similar compounds .

Biological Activity

Pyridin-2-ylmethanesulfonyl chloride is an organic compound notable for its electrophilic properties, which enable it to participate in various chemical reactions. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential therapeutic applications, particularly in antimicrobial and antiviral contexts.

Chemical Structure and Properties

This compound has a molecular formula of C7H8ClN O2S and a molecular weight of 191.64 g/mol. The compound features a pyridine ring substituted with a methanesulfonyl chloride group, which contributes to its electrophilic nature. This property allows it to react with nucleophiles, forming sulfonamides and other derivatives that may exhibit biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often possess significant antimicrobial properties. For instance, sulfonamide derivatives are well-known for their antibacterial effects. The electrophilic nature of the sulfonyl chloride group may facilitate interactions with various biological targets, potentially leading to the development of new therapeutic agents .

A study on pyridine derivatives highlighted their broad spectrum of antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings suggested that modifications to the pyridine structure could enhance these properties .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Pyridin-2-ylmethanesulfonamideS. aureus56 μg/mL
This compoundE. coli55 μg/mL
Sulfonamide derivativeC. albicans58 μg/mL

Antiviral Properties

The urgency for new antiviral agents has been amplified by recent global health crises, such as the COVID-19 pandemic. Pyridine compounds have emerged as promising candidates due to their therapeutic properties, including antiviral activity against various viruses. The presence of additional functional groups in pyridine derivatives has been shown to enhance their biological activities, including antiviral effects .

This compound acts primarily as an electrophile in chemical reactions. Its reactivity allows it to form stable sulfonamide or sulfonate ester derivatives when reacting with nucleophiles like amines and alcohols. This mechanism is crucial for modifying existing drug molecules to improve their efficacy and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activities of pyridine derivatives:

  • Antimicrobial Study : A series of pyridine-based compounds were synthesized and tested for their antimicrobial efficacy against a range of pathogens. The results indicated that modifications to the pyridine ring significantly affected the antimicrobial potency, with some derivatives showing MIC values as low as 55 μg/mL against E. coli and S. aureus .
  • Antiviral Research : In light of the COVID-19 pandemic, researchers have focused on developing pyridine derivatives with antiviral properties. The structural versatility of pyridine allows for the incorporation of various functional groups that can enhance antiviral activity against SARS-CoV-2 and related viruses .

Properties

IUPAC Name

pyridin-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMQRUCRBKMIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395320
Record name Pyridin-2-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540523-41-9
Record name Pyridin-2-ylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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